An In-depth Technical Guide to 3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS 1021000-38-3)
An In-depth Technical Guide to 3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS 1021000-38-3)
Introduction: This document provides a comprehensive technical overview of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative identified by CAS number 1021000-38-3. While not as extensively documented as some common reagents, this molecule represents a potentially valuable building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its structure, featuring a dimethoxylated aromatic ring and a flexible N-alkyl ether side chain, offers a unique combination of functionalities for synthetic elaboration. This guide synthesizes available data to present its core properties, a plausible synthetic approach, and its potential applications, with a focus on providing actionable insights for laboratory practice.
Section 1: Core Chemical Properties & Identifiers
Precise identification and understanding of a compound's fundamental properties are the bedrock of any successful research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate its key identifiers and predicted properties from established chemical databases.
Table 1: Chemical Identifiers for 3,4-dimethoxy-N-(2-methoxyethyl)aniline
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1021000-38-3 | [1][2] |
| Molecular Formula | C11H17NO3 | [1][3][4] |
| Molecular Weight | 211.26 g/mol | [1][5] |
| IUPAC Name | 3,4-dimethoxy-N-(2-methoxyethyl)aniline | [3] |
| SMILES | COCCNC1=CC(=C(C=C1)OC)OC | [3] |
| InChI | InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | [3] |
| InChIKey | ZRLXNTVJZCELFT-UHFFFAOYSA-N |[3] |
Table 2: Predicted Physicochemical Properties Note: The following values are computationally predicted and should be used as an estimation pending experimental verification.
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 1.9 | [3] |
| Monoisotopic Mass | 211.12085 Da | [3] |
| Predicted Collision Cross Section ([M+H]⁺) | 145.7 Ų |[3] |
Section 2: Plausible Synthetic Route & Mechanistic Rationale
While specific literature detailing the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is sparse, a highly plausible and efficient method can be devised based on established organic chemistry principles, specifically reductive amination. This common transformation is a cornerstone of pharmaceutical synthesis due to its high atom economy and the prevalence of amines in bioactive molecules.[6]
The proposed synthesis involves the reaction of 3,4-dimethoxyaniline with 2-methoxyacetaldehyde.
Causality and Rationale: The choice of reductive amination is strategic. It is a one-pot reaction that first involves the formation of an imine intermediate from the aniline and the aldehyde, which is then reduced in situ to the desired secondary amine. This avoids the harsher conditions and potential for over-alkylation associated with direct N-alkylation using halides. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion and tolerant of a wide range of functional groups.
Proposed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 3,4-dimethoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyacetaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
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Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed, as indicated by TLC analysis.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed reductive amination workflow.
Caption: Proposed reductive amination synthesis route.
Section 3: Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1021000-38-3 is publicly available. The following information is extrapolated from the safety profiles of structurally related compounds, namely 3,4-dimethoxyaniline and other aniline derivatives. This guidance is precautionary and a comprehensive, substance-specific risk assessment should be conducted before handling.
Table 3: Summary of Potential Hazards (Based on Analogs)
| Hazard Category | Description | Precautionary Statements |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[7] | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.[7][8][9] |
| Skin Irritation | May cause skin irritation.[7][9] | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][9] |
| Eye Irritation | May cause serious eye irritation.[9] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Recommended Laboratory Practices:
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Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from strong oxidizing agents and acids.[7]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Section 4: Potential Applications in Research & Drug Development
The true value of a chemical entity is realized through its application. Based on its structure and the context provided by related chemical literature, 3,4-dimethoxy-N-(2-methoxyethyl)aniline is a promising intermediate for synthetic and medicinal chemistry.
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Scaffold for Bioactive Molecules: Aniline derivatives are foundational scaffolds in a vast number of pharmaceuticals.[6] This compound serves as a pre-functionalized building block. The dimethoxy substitution pattern is found in numerous natural products and drugs, often influencing receptor binding and metabolic stability.
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Intermediate for Heterocyclic Synthesis: The nucleophilic secondary amine is a handle for constructing more complex heterocyclic systems. For example, a similar compound was noted in the context of synthesizing pyranopyrazole derivatives.[1] Such heterocyclic cores are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1]
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Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is crucial for optimizing its efficacy and safety. The N-(2-methoxyethyl) side chain offers several points for modification. Its length, flexibility, and the terminal ether group can be altered to probe interactions with biological targets, potentially improving properties like solubility, cell permeability, and metabolic profile.
Visualizing the Research Workflow
The diagram below outlines a logical workflow for utilizing this compound in a typical drug discovery context.
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- 4. 3,4-dimethoxy-N-(2-methoxyethyl)aniline | C11H17NO3 | CID 28575187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzeneethanamine, 3,4,5-trimethoxy- [webbook.nist.gov]
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